3,3'-Dibromo-2,2'-bipyridine
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Overview
Description
3,3’-Dibromo-2,2’-bipyridine is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of bipyridine, where two bromine atoms are substituted at the 3 and 3’ positions of the bipyridine ring. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of 3,3’-Dibromo-2,2’-bipyridine can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors and precise control of temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dibromo-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands such as triphenylphosphine (PPh3) and bases like potassium carbonate (K2CO3) in solvents like toluene or dioxane.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, Suzuki coupling with phenylboronic acid yields 3,3’-diphenyl-2,2’-bipyridine .
Scientific Research Applications
3,3’-Dibromo-2,2’-bipyridine has a wide range of applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Biological Studies: Metal complexes of 3,3’-Dibromo-2,2’-bipyridine are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,3’-Dibromo-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound without bromine substitution, widely used as a ligand in coordination chemistry.
4,4’-Dibromo-2,2’-bipyridine: Another brominated derivative with bromine atoms at the 4 and 4’ positions, used in similar applications but with different electronic properties.
Uniqueness
3,3’-Dibromo-2,2’-bipyridine is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex ligands and materials with tailored properties .
Properties
CAS No. |
1189043-17-1 |
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Molecular Formula |
C10H6Br2N2 |
Molecular Weight |
313.98 g/mol |
IUPAC Name |
3-bromo-2-(3-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H |
InChI Key |
MCXPUPKYSSCIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)Br)Br |
Origin of Product |
United States |
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